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Compound of Interest

Compound Name:
3-(2-Bromo-ethyl)-oxazolidin-2-

one

CAS No.: 89869-36-3

Cat. No.: B3299069 Get Quote

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, forming the

core pharmacophore of a critical class of antibiotics.[1][2][3] These synthetic antimicrobial

agents are particularly valued for their activity against multi-drug resistant Gram-positive

pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-

resistant enterococci (VRE).[3][4] Their unique mechanism of action, which involves the

inhibition of the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal

subunit, sets them apart from other antibiotic classes and reduces the likelihood of cross-

resistance.[3][4][5]

Within this vital class of compounds, 3-(2-Bromo-ethyl)-oxazolidin-2-one (CAS No. 89869-

36-3) emerges as a pivotal synthetic intermediate.[6] Its structure combines the stable,

biologically active oxazolidinone core with a reactive bromoethyl side chain. This configuration

makes it an excellent electrophilic building block, enabling chemists to readily introduce the

oxazolidinone moiety into a wide array of molecules. The bromine atom serves as an effective

leaving group, facilitating nucleophilic substitution reactions to forge new bonds and construct

more complex drug candidates.[7] This guide provides a detailed examination of the chemical

properties, synthesis, reactivity, and applications of this important compound for researchers in

drug discovery and organic synthesis.
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A thorough understanding of a compound's physical and spectroscopic properties is

fundamental to its effective use in a laboratory setting.

Core Physicochemical Data
The essential properties of 3-(2-Bromo-ethyl)-oxazolidin-2-one are summarized below.

These data are critical for experimental design, including solvent selection, reaction

temperature, and purification strategies.

Property Value Source(s)

CAS Number 89869-36-3 [6][8]

Molecular Formula C₅H₈BrNO₂ [6][8]

Molecular Weight 194.03 g/mol [6][8]

Appearance White to off-white solid [9]

Solubility Soluble in water [9]

Note: Experimental data such as melting and boiling points are not consistently reported in

publicly available literature, suggesting that the compound may be primarily used in situ or

requires careful handling to prevent decomposition at elevated temperatures.

Spectroscopic Signature: A Structural Elucidation
While a dedicated public spectrum for 3-(2-Bromo-ethyl)-oxazolidin-2-one is not readily

available, its structure allows for the confident prediction of its key spectroscopic features

based on data from analogous structures like 2-oxazolidinone and its derivatives.[10][11]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show

four distinct signals, all triplets, corresponding to the four methylene (-CH₂-) groups.

δ ~3.6-3.8 ppm (t, 2H): Protons on the carbon adjacent to the bromine atom (-CH₂-Br).

The electron-withdrawing effect of bromine deshields these protons significantly.

δ ~3.7-3.9 ppm (t, 2H): Protons on the carbon attached to the ring nitrogen (N-CH₂-).
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δ ~4.0-4.2 ppm (t, 2H): Protons on the C5 carbon of the oxazolidinone ring (-O-CH₂-).

δ ~3.4-3.6 ppm (t, 2H): Protons on the C4 carbon of the oxazolidinone ring (-N-CH₂-).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display five

signals.

δ ~158-160 ppm: The carbonyl carbon (C=O) of the oxazolidinone ring, which is the most

deshielded.

δ ~61-63 ppm: The C5 carbon of the ring, attached to oxygen.

δ ~45-48 ppm: The C4 carbon of the ring, attached to nitrogen.

δ ~42-45 ppm: The carbon attached to the ring nitrogen (N-CH₂-).

δ ~28-32 ppm: The carbon bearing the bromine atom (-CH₂-Br).

IR (Infrared) Spectroscopy: The most prominent feature in the IR spectrum will be a strong,

sharp absorption band in the region of 1750-1770 cm⁻¹, which is characteristic of the cyclic

carbamate (C=O) carbonyl stretch.

Synthesis and Reaction Mechanisms
The utility of 3-(2-Bromo-ethyl)-oxazolidin-2-one stems from its straightforward synthesis and

predictable reactivity.

Synthetic Protocol: N-Alkylation of 2-Oxazolidinone
The most common and logical route for preparing this compound is through the direct N-

alkylation of the parent 2-oxazolidinone ring. This reaction leverages the nucleophilicity of the

nitrogen atom after deprotonation by a suitable base.
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2-Oxazolidinone

Reaction Mixture

1,2-Dibromoethane Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetonitrile)

3-(2-Bromo-ethyl)-oxazolidin-2-one

Work-up & Purification
(Quench, Extraction, Chromatography)

Stir at RT to moderate heat

Click to download full resolution via product page

Caption: Workflow for the Synthesis of 3-(2-Bromo-ethyl)-oxazolidin-2-one.

Step-by-Step Experimental Protocol:

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen

or Argon), add 2-oxazolidinone (1.0 eq).

Solvation: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such

as N,N-Dimethylformamide (DMF) or acetonitrile.

Deprotonation: Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0°C. Allow the

mixture to stir for 20-30 minutes to ensure complete formation of the corresponding anion.

Causality: The use of a strong, non-nucleophilic base is crucial to deprotonate the nitrogen

atom, rendering it nucleophilic without competing in the subsequent alkylation step.

Alkylation: Add 1,2-dibromoethane (a slight excess, e.g., 1.2-1.5 eq) dropwise to the reaction

mixture at 0°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a

saturated aqueous solution of ammonium chloride.

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified

by flash column chromatography on silica gel to yield the pure 3-(2-Bromo-ethyl)-
oxazolidin-2-one.

Core Reactivity: The Electrophilic Nature
The primary chemical utility of 3-(2-Bromo-ethyl)-oxazolidin-2-one is its function as an

alkylating agent. The carbon-bromine bond is polarized, making the carbon atom electrophilic

and the bromide ion an excellent leaving group. This allows for facile reaction with a wide range

of nucleophiles in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.

3-(2-Bromo-ethyl)-oxazolidin-2-one (Electrophile)

[ Nu---C---Br ]‡
Transition State

Nucleophile (Nu:⁻) (e.g., R-NH₂, R-OH, R-SH)

Sₙ2 Attack Substituted Product (Nu-CH₂CH₂-Oxazolidinone)

Br⁻
(Bromide Ion)

Click to download full resolution via product page

Caption: General Sₙ2 Reaction Mechanism.

This reactivity is the cornerstone of its application in drug discovery. By reacting 3-(2-Bromo-
ethyl)-oxazolidin-2-one with diverse nucleophilic scaffolds (amines, phenols, thiols, etc.),

chemists can rapidly generate libraries of novel oxazolidinone derivatives for biological

screening. This process allows for the systematic exploration of structure-activity relationships

(SAR) to optimize potency, selectivity, and pharmacokinetic properties.
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Applications in Research and Drug Development
The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, and 3-(2-Bromo-
ethyl)-oxazolidin-2-one serves as a key vehicle for its incorporation.

Antibacterial Drug Discovery: The primary application is in the synthesis of novel

antibacterial agents.[1][12] It allows for the attachment of the oxazolidinone pharmacophore

to various side chains and heterocyclic systems, a strategy employed in the development of

second-generation antibiotics like Linezolid and Tedizolid to combat resistant bacterial

strains.[1][12][13]

Combinatorial Chemistry: Its well-defined reactivity makes it an ideal reagent for

combinatorial chemistry and high-throughput synthesis. Large libraries of compounds can be

generated by reacting it on a solid support or in parallel solution-phase synthesis with a

collection of diverse nucleophiles.

Synthesis of Molecular Probes: The bromoethyl handle can be used to link the oxazolidinone

core to fluorescent dyes, biotin tags, or affinity resins. These molecular probes are invaluable

tools for studying the mechanism of action of oxazolidinone antibiotics and identifying their

cellular targets.[14]

Safety, Handling, and Storage
As with any reactive chemical, proper handling of 3-(2-Bromo-ethyl)-oxazolidin-2-one is

essential for laboratory safety.

Hazard Identification: The compound is classified as an irritant. It can cause skin irritation,

serious eye irritation, and may cause respiratory irritation.[15] It is also harmful if swallowed.

[6][9]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][15]

Handling: All manipulations should be performed in a well-ventilated laboratory fume hood to

avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9]
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[16]

Protect from moisture.

First Aid Measures:

Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses

if present and easy to do. Continue rinsing and seek medical attention.[9][15]

Skin: Wash off with plenty of soap and water. If irritation persists, consult a physician.[9]

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek

medical help.[15]

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor

if you feel unwell.[9][17]

Conclusion
3-(2-Bromo-ethyl)-oxazolidin-2-one is more than just a chemical reagent; it is a critical

enabler in the ongoing search for new and effective therapeutics. Its predictable synthesis and

reliable reactivity as an electrophile provide a robust platform for incorporating the life-saving

oxazolidinone pharmacophore into novel molecular architectures. For researchers and

scientists in drug development, a comprehensive understanding of its properties, from its

spectroscopic signature to its handling requirements, is paramount for leveraging its full

synthetic potential in the fight against infectious diseases.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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